molecular formula C16H17NO B1427813 [4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine CAS No. 1184592-17-3

[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine

Cat. No.: B1427813
CAS No.: 1184592-17-3
M. Wt: 239.31 g/mol
InChI Key: AKXOZCQBVRVPQB-UHFFFAOYSA-N
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Description

[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine: is a chemical compound belonging to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties

Mechanism of Action

Target of Action

Similar benzofuran compounds have been shown to interact with various targets, including extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These targets play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival.

Mode of Action

This can result in altered cell behavior, such as changes in cell growth or survival .

Biochemical Pathways

Similar benzofuran compounds have been shown to influence various pathways, including those involved in cell growth, differentiation, and survival . The downstream effects of these pathway alterations can include changes in cell behavior and function.

Result of Action

Similar benzofuran compounds have been shown to have significant cell growth inhibitory effects . These effects can vary depending on the type of cell and the specific targets of the compound.

Biochemical Analysis

Biochemical Properties

[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of specific signaling pathways, leading to alterations in gene expression patterns and metabolic processes within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function . The compound’s ability to bind to specific enzymes or receptors is crucial for its biochemical activity and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, affecting its efficacy and potency in in vitro or in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and efficacy in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine typically involves the following steps:

  • Formation of 2,3-Dihydro-1-benzofuran-5-yl Precursor: : This can be achieved through the cyclization of appropriate starting materials, such as 2-(4-hydroxyphenyl)ethanol, under acidic conditions.

  • Methylation: : The hydroxyl group on the benzofuran ring is methylated using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce nitro groups to amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the benzofuran ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: : Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: : Halogenating agents (e.g., Br2, Cl2), nucleophiles (e.g., NH3, ROH)

Major Products Formed

  • Oxidation: : Formation of hydroxyl, carbonyl, or carboxyl groups

  • Reduction: : Formation of amines or alcohols

  • Substitution: : Introduction of halogens, nitro groups, or other substituents

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics.

Medicine

The compound's bioactivity has been explored for its potential therapeutic effects. Studies have indicated its anti-inflammatory and anticancer properties, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products due to its versatile chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1-benzofuran-5-ylamine

  • 2-Methyl-2,3-dihydro-1-benzofuran-5-ylmethanol

  • 2-Methyl-2,3-dihydro-1-benzofuran-5-ylmethanamine

Uniqueness

What sets [4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine apart from its similar compounds is its specific structural features, such as the presence of the phenylmethanamine group, which can influence its reactivity and biological activity. This structural uniqueness allows it to interact with biological targets in a distinct manner, potentially leading to different biological effects.

Properties

IUPAC Name

[4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11-8-15-9-14(6-7-16(15)18-11)13-4-2-12(10-17)3-5-13/h2-7,9,11H,8,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXOZCQBVRVPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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